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An In-depth Technical Guide to 1,3-Dimethyluracil (CAS 874-14-6)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1,3-Dimethyluracil** (CAS 874-14-6), a methylated derivative of uracil. This document collates essential physicochemical data, detailed experimental protocols for its synthesis and analysis of its biological activity, and visual representations of relevant chemical and biological pathways.

Physicochemical and Spectroscopic Data

1,3-Dimethyluracil is a pyrimidone that is uracil with methyl group substituents at positions 1 and 3. It presents as a white to off-white solid powder or crystal. This compound serves as a valuable metabolite and a versatile intermediate in organic synthesis.

Physical and Chemical Properties

A summary of the key physicochemical properties of **1,3-Dimethyluracil** is presented in the table below.



Property	Value	Source(s)
Molecular Formula	C ₆ H ₈ N ₂ O ₂	
Molecular Weight	140.14 g/mol	-
Melting Point	119-122 °C	-
Boiling Point	208.4 ± 23.0 °C at 760 mmHg	-
Density	1.2 ± 0.1 g/cm ³	-
LogP	-0.54	-
Water Solubility	Soluble	-
Appearance	White to Almost white powder to crystal	-

Spectroscopic Data

The structural elucidation of **1,3-Dimethyluracil** is supported by various spectroscopic techniques.

Spectroscopy	Data Highlights	Source(s)
¹ H NMR (600 MHz, Water, pH 7.00)	Shifts [ppm]: 7.59, 5.87, 5.85, 3.40, 3.28	
¹³ C NMR	Data available from SpectraBase	
Mass Spectrometry (GC-MS)	m/z Top Peak: 140	
Infrared (IR) Spectroscopy (KBr Wafer)	The high-frequency carbonyl stretching mode is assigned to an in-phase vibration of the C4=O and the C2=O. The low-frequency mode is the out-of-phase vibration of the two carbonyl groups.	



Synthesis and Experimental Protocols

1,3-Dimethyluracil is a key starting material in the synthesis of various pharmaceutical compounds, including the respiratory drug theophylline. Its derivatives, such as **1,3-Dimethyluracil**-5-carboxaldehyde and 6-amino-**1,3-dimethyluracil**, are also important intermediates in the development of therapeutic agents.

Synthesis of 1,3-Dimethyluracil from Uracil

A common method for the synthesis of **1,3-Dimethyluracil** is the methylation of uracil, as described by Davidson and Baudisch.

Experimental Protocol:

- Dissolution: Dissolve uracil in an appropriate solvent.
- Methylation: Add a methylating agent (e.g., dimethyl sulfate) to the solution in a stepwise manner. The reaction is typically performed in the presence of a base to facilitate the methylation at the N1 and N3 positions.
- Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
- Work-up: Upon completion, neutralize the reaction mixture and extract the product with a suitable organic solvent.
- Purification: Purify the crude product by recrystallization from a solvent such as hot ethanol to yield pure **1,3-Dimethyluracil**.

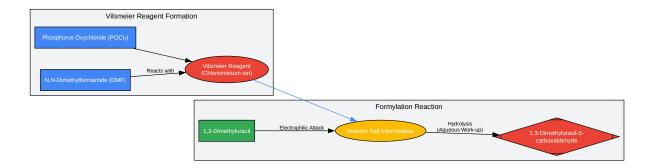
Synthesis of 1,3-Dimethyluracil-5-carboxaldehyde via Vilsmeier-Haack Reaction

This protocol details the formylation of **1,3-Dimethyluracil** to produce **1,3-Dimethyluracil**-5-carboxaldehyde.

Experimental Protocol:



- Vilsmeier Reagent Preparation: In a flask cooled to 0 °C, slowly add phosphorus oxychloride (POCl₃, 1.1 eq) to N,N-dimethylformamide (DMF, 10 vol). Stir the mixture for 15-30 minutes to form the Vilsmeier reagent.
- Formylation Reaction: Dissolve 1,3-Dimethyluracil (1 equivalent) in anhydrous
 Dichloromethane (DCM) and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
- Heating: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C. Monitor the reaction progress by TLC.
- Work-up: Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice with vigorous stirring for 1-2 hours.
- Neutralization and Extraction: Neutralize the aqueous mixture with a saturated sodium bicarbonate solution to a pH of approximately 7-8. Extract the product with DCM.
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol.



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Caption: Workflow for the synthesis of **1,3-Dimethyluracil-**5-carboxaldehyde.

Biological Activity and Applications

1,3-Dimethyluracil and its derivatives exhibit a range of biological activities, making them valuable scaffolds in drug discovery.

Carbonic Anhydrase Inhibition

1,3-Dimethyluracil has been shown to inhibit human carbonic anhydrase (hCA) isoforms I and II.

Isoform	Ki (μM)
hCA I	316.2
hCA II	166.4

Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Colorimetric)

This protocol is a general method for screening inhibitors of carbonic anhydrase activity, which can be adapted for **1,3-Dimethyluracil**.

- Reagent Preparation: Prepare a CA assay buffer, a solution of the CA enzyme, the substrate (e.g., p-nitrophenyl acetate), and a stock solution of 1,3-Dimethyluracil in a suitable solvent (e.g., DMSO).
- Assay Setup: In a 96-well plate, add the CA assay buffer to wells designated for the enzyme control, inhibitor sample, and a solvent control.
- Inhibitor Addition: Add the 1,3-Dimethyluracil solution to the sample wells and the
 corresponding solvent to the solvent control wells. For an inhibitor control, a known CA
 inhibitor like acetazolamide can be used. Incubate at room temperature for 10-15 minutes.
- Enzyme Addition: Add the CA enzyme solution to all wells except the background control.
- Substrate Addition: Initiate the reaction by adding the CA substrate to all wells.

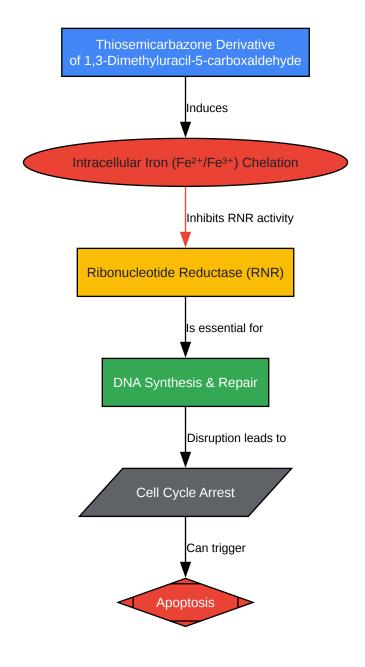


- Measurement: Measure the absorbance at 405 nm in a kinetic mode for a specified period (e.g., 60 minutes) at room temperature. The rate of p-nitrophenol production is proportional to the CA activity.
- Data Analysis: Calculate the rate of reaction for each well. The percentage of inhibition by
 1,3-Dimethyluracil can be determined by comparing the reaction rate in the sample wells to
 the solvent control wells. The Ki value can be determined by performing the assay with
 varying concentrations of the inhibitor and substrate.

Role in Drug Development

The **1,3-dimethyluracil** core is a versatile scaffold for generating diverse chemical libraries for drug discovery. Derivatives have shown potential as anticancer, antimicrobial, and antiviral agents. For example, thiosemicarbazone derivatives of **1,3-Dimethyluracil**-5-carboxaldehyde are proposed to exert anticancer effects by chelating intracellular iron and inhibiting ribonucleotide reductase, an enzyme critical for DNA synthesis. This can lead to cell cycle arrest and apoptosis.





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